molecular formula C13H19N3O5S B13112765 (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

Cat. No.: B13112765
M. Wt: 329.37 g/mol
InChI Key: AVVPTBBEOCELJI-SXGWCWSVSA-N
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Description

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound that features a thiazole ring, an amino group, and an oxime ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Oxime Ester: The oxime ester is formed by reacting the corresponding ketone with hydroxylamine, followed by esterification with the appropriate alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime ester.

    Reduction: Reduction reactions can target the oxime ester, converting it to the corresponding amine.

    Substitution: The amino group and the thiazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted thiazole derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxime ester can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid
  • (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-methoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

Uniqueness

What sets (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The butoxy group, in particular, may enhance its lipophilicity, improving its interaction with lipid membranes and potentially increasing its bioavailability.

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

InChI

InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9-

InChI Key

AVVPTBBEOCELJI-SXGWCWSVSA-N

Isomeric SMILES

CCCCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O

Canonical SMILES

CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

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